molecular formula C26H30N4O3 B360373 N-benzyl-N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900278-05-9

N-benzyl-N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B360373
CAS RN: 900278-05-9
M. Wt: 446.5g/mol
InChI Key: KATGNGZKIKWKLH-UHFFFAOYSA-N
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Description

“N-benzyl-N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis and Biological Activity

  • Research has focused on synthesizing novel heterocyclic compounds with potential biological activities, such as anti-inflammatory and analgesic agents. These studies involve complex chemical synthesis routes to create new molecules with targeted therapeutic effects, often involving pyrimidine and pyrrolopyrimidine derivatives similar in structural motifs to the compound (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antifungal and Antiviral Activities

  • Some studies have been directed towards synthesizing compounds for antifungal and antiviral applications, highlighting the potential of pyrido and pyrimidine derivatives in combating infectious diseases. These efforts include the development of compounds demonstrating significant activities against specific pathogens, such as avian influenza viruses, showcasing the therapeutic potential of such chemical frameworks (F. Hanafy, 2011).

Neuroleptic and Renin Inhibitory Activity

  • Other research avenues include the creation of benzamide derivatives for potential neuroleptic applications and as renin inhibitors, indicating the broad therapeutic applicability of compounds with similar chemical backbones. These studies underscore the importance of structural modifications to enhance biological activity and pharmacokinetic profiles, demonstrating the chemical versatility and potential for targeted drug design (Gretchen M. Schroeder et al., 2009).

Supramolecular Aggregation

  • Investigations into the supramolecular aggregation of thiazolopyrimidines offer insights into their conformational features, which are crucial for understanding the chemical behavior and interaction patterns of such compounds. These studies can inform the design and synthesis of new molecules with desired properties, including stability and reactivity, relevant to pharmaceutical and material science applications (H. Nagarajaiah, N. Begum, 2014).

properties

IUPAC Name

N-benzyl-6-(3-methoxypropyl)-10-methyl-2-oxo-N-propan-2-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-18(2)30(17-20-11-6-5-7-12-20)26(32)22-16-21-24(28(22)14-9-15-33-4)27-23-19(3)10-8-13-29(23)25(21)31/h5-8,10-13,16,18H,9,14-15,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATGNGZKIKWKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N(CC4=CC=CC=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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